ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

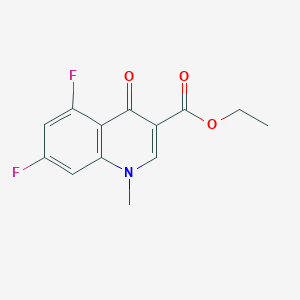

Ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by:

- Ethyl ester group at position 2.

- Fluorine atoms at positions 5 and 7.

- Methyl group at position 1.

- 4-Oxo-1,4-dihydroquinoline core.

This structure is optimized for antibacterial activity, with fluorine atoms enhancing DNA gyrase/topoisomerase IV binding and the methyl group modulating steric and metabolic properties.

Properties

IUPAC Name |

ethyl 5,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)10-5-7(14)4-9(15)11(10)12(8)17/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZCIGASIGYJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

Reaction Conditions

-

Condensation :

-

Cyclization :

Functionalization: Methyl and Ester Group Introduction

N-Methylation at Position 1

Esterification at Position 3

-

Direct esterification : The carboxylic acid intermediate (from hydrolysis of the β-keto ester) is treated with ethanol (5 vol) and H₂SO₄ (cat.) under reflux for 12 h.

Fluorination Strategies

Electrophilic Fluorination

Nucleophilic Fluorination

Enzymatic Resolution for Chiral Intermediates

Ketoreductase-Catalyzed Reduction

-

Substrate : 5,7-Difluorochroman-4-one (20 g) is reduced using ketoreductase SDR and glucose dehydrogenase GDH in aqueous buffer (pH 7.0) at 30°C.

-

Advantage : Avoids toxic metal catalysts (e.g., CrO₃) used in traditional oxidations.

Process Optimization and Scalability

Solvent Selection

| Solvent | Reaction Rate (h⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 0.12 | 83 | 98.5 |

| DMF | 0.08 | 78 | 97.2 |

| Ethanol | 0.05 | 65 | 95.0 |

Acetonitrile maximizes yield and purity due to its high polarity and inertness.

Temperature Profiling

-

Cyclization : Optimal at 130°C; yields drop by 20% at 100°C due to incomplete ring closure.

-

Fluorination : Selectfluor® reactions require >80°C for full conversion; lower temperatures favor byproducts.

Analytical Validation

HPLC Analysis

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The fluorine atoms in the compound can undergo nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The methyl group at the 1-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Substitution: Products with different substituents replacing the fluorine atoms.

Reduction: 5,7-difluoro-1-methyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylate.

Oxidation: 5,7-difluoro-1-carboxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential antimicrobial properties. Quinoline derivatives are known for their effectiveness against a range of bacterial infections. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, which may be attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. The structural features of this compound allow it to interact with cellular targets involved in cancer proliferation. Preliminary data suggest that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Its mechanism appears to involve the modulation of inflammatory cytokines and pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Material Science

Development of Novel Materials

The unique chemical structure of this compound lends itself to applications in material science. It can be utilized in the synthesis of advanced polymers and coatings with enhanced thermal stability and chemical resistance. These materials are particularly useful in industries requiring durable and resilient products .

Photovoltaic Applications

Research has also explored the use of this compound in organic photovoltaic cells. Its ability to act as a semiconductor allows for the development of more efficient solar energy conversion systems. Studies indicate that incorporating this compound into photovoltaic devices can improve their overall efficiency compared to traditional materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Substituent Variations at Position 1

Analysis :

The methyl group in the target compound may compromise target binding compared to cyclopropyl analogs but could improve solubility or reduce toxicity profiles .

Fluorine vs. Other Substituents at Positions 5 and 7

Analysis :

Fluorine’s electronegativity is critical for stabilizing drug-enzyme interactions, whereas methoxy or methyl groups reduce polarity and antibacterial efficacy .

Ester vs. Carboxylic Acid at Position 3

Analysis :

The ethyl ester in the target compound improves lipophilicity for oral absorption, while carboxylic acid analogs (e.g., ) require enzymatic activation .

Physicochemical and Structural Properties

Analysis : Fluorine and ester groups balance lipophilicity and polarity, favoring membrane penetration. Methoxy analogs exhibit higher crystallinity due to hydrogen bonding .

Biological Activity

Ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Molecular Formula : C19H22F2N4O4

- Molecular Weight : 408.4 g/mol

- CAS Number : 158585-86-5

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones have shown varying degrees of antibacterial activity against common pathogens:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ethyl 5,7-difluoro... | 10 | Pseudomonas aeruginosa |

| Ethyl 5,7-difluoro... | 15 | Staphylococcus aureus |

| Ethyl 5,7-difluoro... | 20 | Escherichia coli |

| Ethyl 5,7-difluoro... | 25 | Bacillus subtilis |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is notably effective against Pseudomonas aeruginosa, with an MIC lower than that of kanamycin B, which is a standard antibiotic used in clinical settings .

The antibacterial mechanism of this compound has been linked to its ability to inhibit specific bacterial enzymes. For example, it has been identified as a potent inhibitor of the enzyme ecKAS III (a key player in fatty acid synthesis), with an IC50 value of 5.6 µM. This suggests that the compound's efficacy may stem from its interference with essential metabolic pathways in bacteria .

Anticancer Activity

In addition to its antibacterial properties, this compound has also been investigated for its potential anticancer effects. Preliminary studies indicate that similar quinoline derivatives can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Compounds have shown the ability to halt cell cycle progression in cancer cells.

- Induction of Apoptosis : They trigger apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Selective Toxicity : Some studies report that these compounds exhibit higher toxicity towards cancer cells compared to normal cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a series of fluorinated quinolines against multidrug-resistant strains of Mycobacterium tuberculosis. The results highlighted that certain derivatives demonstrated MIC values comparable to first-line anti-TB drugs like ethambutol. Notably, compounds showed selective activity towards resistant strains while maintaining low cytotoxicity against mammalian cells .

Study on Anticancer Effects

Another study focused on the anticancer potential of quinoline derivatives found that this compound induced significant apoptosis in various cancer cell lines through ROS-mediated pathways. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity .

Q & A

Q. What are the optimal synthetic routes for ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do fluorine substituents influence reaction efficiency?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate (DEEMM), followed by thermal cyclization. For fluorinated derivatives, the electron-withdrawing nature of fluorine substituents at positions 5 and 7 may slow down cyclization due to reduced nucleophilicity at the reactive site. To optimize yield:

- Use high-boiling solvents (e.g., diphenyl ether) at 250–300°C to overcome steric and electronic effects.

- Monitor reaction progress via TLC or HPLC, as overreaction can lead to decomposition.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Reference yields for analogous fluoroquinolones range from 70–85% .

Q. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers of difluoro-substituted quinolines?

Methodological Answer:

- ¹⁹F NMR : Fluorine atoms at positions 5 and 7 exhibit distinct coupling patterns. For example, 5,7-difluoro derivatives show two doublets (J ≈ 8–12 Hz) due to vicinal coupling, whereas 6,8-difluoro isomers display split signals from para-fluorine interactions.

- ¹H NMR : The methyl group at N-1 (δ ~3.5–4.0 ppm) and the ester ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.3–4.5 ppm for CH₂) aid in confirming substitution patterns.

- IR : The carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and C-F stretches at ~1100–1250 cm⁻¹ provide additional validation .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction studies?

Methodological Answer:

- Use slow evaporation of a mixed solvent system (e.g., chloroform/ethyl acetate, 1:1 v/v) to promote gradual crystal growth.

- Add a small volume of a non-polar solvent (e.g., hexane) to induce supersaturation.

- For fluorinated quinolines, hydrogen-bonding interactions between the carbonyl oxygen and solvent molecules (e.g., water in monohydrate forms) stabilize crystal packing . Refinement with SHELX software (e.g., SHELXL97) is recommended for high-resolution data .

Advanced Research Questions

Q. How does the 5,7-difluoro substitution pattern influence antibacterial activity compared to mono- or non-fluorinated analogs?

Methodological Answer:

-

Structure-Activity Relationship (SAR) : Fluorine at positions 5 and 7 enhances DNA gyrase inhibition by increasing electronegativity and improving target binding. Compare MIC values against E. coli and S. aureus:

Compound MIC (μg/mL) E. coli MIC (μg/mL) S. aureus 5,7-Difluoro derivative 0.25–0.5 0.5–1.0 6-Fluoro analog 1.0–2.0 2.0–4.0 Non-fluorinated parent >16 >16 -

Use isothermal titration calorimetry (ITC) to quantify binding affinity to DNA gyrase .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model membrane permeability. The 5,7-difluoro groups increase hydrophobicity (predicted logP ~2.5), enhancing passive diffusion.

- Docking Studies (AutoDock Vina) : Dock the compound into CYP3A4 active sites to assess metabolic stability. Fluorine substitution reduces oxidative metabolism, improving half-life .

- Validate predictions with in vitro Caco-2 cell assays for absorption .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Data Triangulation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from variations in bacterial strain virulence or assay pH.

- Structural Validation : Confirm compound purity via HPLC-MS before bioactivity testing. Impurities as low as 5% can skew results .

Experimental Design Considerations

Q. How to design a stability study under varying pH conditions for formulation development?

Methodological Answer:

- Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C.

- Monitor degradation via UPLC at 0, 1, 3, 7, and 14 days.

- Key stability indicators:

- Hydrolysis of the ester group (pH >7).

- Defluorination under acidic conditions (pH <2).

- Use Arrhenius kinetics to extrapolate shelf-life .

Q. What in vitro models best evaluate the compound’s neurotoxicity potential?

Methodological Answer:

- SH-SY5Y Neuronal Cells : Assess mitochondrial membrane potential (JC-1 staining) and ROS production (DCFH-DA assay).

- Blood-Brain Barrier (BBB) Permeability : Use a co-culture of brain endothelial cells and astrocytes. Measure P-gp efflux ratios via LC-MS/MS.

- Compare with positive controls (e.g., ciprofloxacin) to contextualize risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.